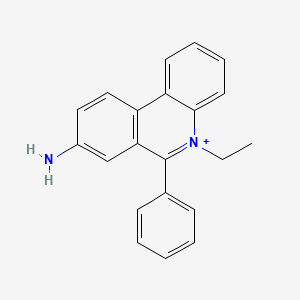

8-Amino-5-ethyl-6-phenylphenanthridinium

描述

Historical Context of Phenanthridinium Chromophores in Bioscience

The journey of phenanthridinium-based compounds in bioscience began in the early 20th century, driven by the search for new therapeutic agents. sciencevision.org The precursor, phenanthridine (B189435), was first synthesized in the late 19th century. nih.gov Its structural similarity to quinine, a known medicinal compound, spurred interest in its potential as a drug. sciencevision.org

A significant breakthrough occurred in 1938 when certain phenanthridine derivatives were found to be effective against the protozoan parasites Trypanosoma congolense and T. vivax, which cause trypanosomiasis (sleeping sickness) in cattle. sciencevision.org This led to the development and mass production of dimidium bromide in 1946 as a trypanocidal drug. sciencevision.org Further chemical modifications in 1952 resulted in a more potent and less toxic compound, ethidium (B1194527) bromide, which was marketed as Homidium. sciencevision.orgwikipedia.org For three decades, it was a primary veterinary drug for treating trypanosomiasis in Africa. sciencevision.org

The application of phenanthridinium chromophores in molecular biology was a serendipitous discovery. sciencevision.org In the 1960s, researchers, already using ethidium bromide to separate different forms of mitochondrial DNA in gradients, decided to try it for staining DNA in gel electrophoresis. bitesizebio.comnih.gov This proved to be a pivotal moment, as the compound's ability to intercalate into DNA and fluoresce under UV light provided a simple and effective method for visualizing nucleic acids. wikipedia.org This application quickly became a cornerstone of molecular biology research, instrumental in the development of techniques like PCR analysis, DNA sequencing, and cloning.

Significance of the Phenanthridinium Core Structure in Molecular Probes

The utility of phenanthridinium derivatives as molecular probes is intrinsically linked to their core chemical structure. nih.gov The planar, aromatic, and cationic nature of the phenanthridinium ring system is central to its function. beilstein-journals.org This planarity allows the molecule to insert itself, or intercalate, between the base pairs of double-stranded DNA and RNA. nih.govnih.gov

This intercalation has several important consequences:

Fluorescence Enhancement: In an aqueous solution, phenanthridinium compounds like ethidium bromide have a low level of fluorescence. However, upon intercalating into the hydrophobic environment between nucleic acid base pairs, their fluorescence quantum yield increases dramatically, by as much as 20 to 30-fold. wikipedia.orgwikipedia.orgthermofisher.com This "light-up" property makes them excellent stains for detecting and quantifying nucleic acids.

Spectral Shift: The binding to DNA also causes a shift in the compound's fluorescence excitation and emission maxima. wikipedia.orgthermofisher.com

Structural Alteration of DNA: The insertion of the phenanthridinium core deforms the DNA structure by unwinding the double helix, which can be harnessed in certain experimental contexts. nih.gov

The ability to chemically modify the phenanthridinium core at various positions allows for the synthesis of a wide range of derivatives with tailored properties. nih.gov For example, the development of propidium (B1200493) iodide, a derivative of ethidium, provided a probe that is not permeable to the membranes of live cells, making it a valuable tool for assessing cell viability. wikipedia.orgiqproducts.nl Researchers continue to design novel phenanthridinium-based molecules, such as pyrene-phenanthridine conjugates and other analogues, to create probes with enhanced specificity for different nucleic acid structures (e.g., DNA:RNA hybrids) or even proteins. beilstein-journals.orgbeilstein-archives.orgnih.gov

Overview of 8-Amino-5-ethyl-6-phenylphenanthridinium within the Phenanthridinium Family

This compound is the chemical name for the bromide salt of the compound more commonly known as ethidium. wikipedia.orgsigmaaldrich.com As one of the most studied and widely utilized phenanthridine derivatives, it serves as a benchmark for the family. nih.gov Its primary application for decades has been as a fluorescent marker for nucleic acids in techniques like agarose (B213101) gel electrophoresis. wikipedia.orgbitesizebio.com

The structure consists of the core phenanthridinium ring system with amino groups at the 3 and 8 positions, an ethyl group attached to the nitrogen at position 5, and a phenyl group at position 6. nih.gov The positive charge on the quaternary nitrogen is balanced by a bromide counter-ion. wikipedia.org This specific arrangement of functional groups dictates its interaction with nucleic acids and its resulting photophysical properties. While its use has seen some decline due to safety concerns, it remains a fundamental tool in many laboratories and the parent compound for the synthesis of new, specialized nucleic acid-binding agents. bitesizebio.comnih.gov

Compound Data Tables

Table 1: Properties of this compound (Ethidium)

| Property | Value |

|---|---|

| IUPAC Name | 3,8-Diamino-5-ethyl-6-phenylphenanthridin-5-ium |

| Common Name | Ethidium |

| CAS Number | 1239-45-8 |

| Molecular Formula | C₂₁H₂₀N₃⁺ |

| Molecular Weight (Bromide Salt) | 394.31 g/mol |

| Fluorescence | Orange (when bound to DNA and exposed to UV light) |

| Primary Application | Nucleic Acid Stain |

Table 2: Properties of Propidium Iodide

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;diiodide |

| Common Name | Propidium Iodide |

| CAS Number | 25535-16-4 |

| Molecular Formula | C₂₇H₃₄I₂N₄ |

| Molecular Weight | 668.4 g/mol |

| Excitation Maximum (DNA-bound) | ~535 nm |

| Emission Maximum (DNA-bound) | ~617 nm |

| Primary Application | Cell Viability Stain, DNA Content Analysis |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethidium Bromide |

| Propidium Iodide |

| Dimidium Bromide |

| Quinine |

| Phenanthridine |

Established Routes for Phenanthridinium Core Synthesis

The construction of the fundamental phenanthridinium skeleton can be achieved through a variety of synthetic methodologies, including radical-mediated cyclizations and transition metal-catalyzed reactions. These methods offer access to a wide range of substituted phenanthridine derivatives from readily available starting materials. nih.gov

Radical-Mediated Cyclization Approaches

Radical-based syntheses are commonly utilized for preparing 6-aryl or 6-alkylphenanthridine derivatives. nih.gov These methods often involve the cyclization of biphenyl (B1667301) isocyanides. acs.org A notable approach is the visible-light-mediated radical addition cascade cyclization of aryl isocyanides with tricarbonyl compounds, which provides a rapid route to substituted phenanthridines. rsc.org This acid- and base-free method employs an oxidant and a ruthenium photocatalyst. rsc.org The reaction proceeds through a radical pathway, and its efficiency is demonstrated by good product yields and functional group tolerance. nih.govrsc.org

Microwave-assisted radical insertion/cyclization of biphenyl isocyanides with a C(sp³)–H bond adjacent to a heteroatom has also been developed as a rapid and high-yielding protocol. acs.orgnih.gov Kinetic studies have confirmed the radical mechanism of this reaction. acs.org Furthermore, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, using an organic dye like eosin (B541160) B, generates functional radicals that are trapped to form 6-substituted phenanthridines in a metal-free process. rsc.org

Other radical approaches include the photocyclization of aromatic Schiff bases, which can be accelerated in the presence of acid and a radical scavenger like TEMPO. nih.gov Additionally, a visible-light-promoted radical cascade cyclization involving sulfonylmethylation and cyano insertion has been used to synthesize sulfonylmethylated phenanthridines. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides a versatile and efficient pathway to the phenanthridine core, often proceeding under mild conditions with good yields (50-90%). nih.gov Palladium-catalyzed reactions are particularly prominent. One such strategy involves the picolinamide-directed sequential C–H functionalization of benzylamine (B48309) and aryl iodide precursors. nih.gov This process includes a palladium-catalyzed biaryl formation followed by a dehydrogenative C–H amination and cyclization. nih.gov

Another palladium-mediated approach is the Suzuki coupling reaction. nih.gov For instance, an aerobic, ligand-free domino Suzuki coupling–Michael addition reaction has been reported. nih.gov The synthesis of phenanthridinones, which can be precursors to phenanthridines, has been achieved through palladium-catalyzed C-C and C-N coupling reactions of ortho-halogenated benzanilides. nih.gov Rhodium catalysis has also been employed in the annulation of N-methoxybenzamides with aryl boronic acids or aryl silanes to form phenanthridinones. nih.gov

While many methods rely on transition metals, transition-metal-free processes have also been developed. One such method involves a lithium triethylborohydride-induced anionic cyclization through a nucleophilic aromatic substitution (SNAr) reaction.

Quaternization Strategies for Phenanthridinium Salts

The final step in the synthesis of phenanthridinium salts is the quaternization of the heterocyclic nitrogen atom. This process introduces a permanent positive charge, which can significantly alter the compound's properties. nih.gov While specific details for the direct quaternization of 8-Amino-6-phenylphenanthridine to form the title compound are not extensively detailed in the provided search results, the general principle involves the reaction of the phenanthridine base with an alkylating agent. For the synthesis of this compound, this would involve the use of an ethylating agent. The quaternization of the amino group of a polymer like chitosan (B1678972) is a well-established process, often involving reagents like methyl iodide. nih.gov This general principle of N-alkylation is applicable to the phenanthridine nitrogen.

Targeted Synthesis of this compound and Analogs

The compound this compound is structurally related to the well-known nucleic acid stain ethidium bromide (3,8-Diamino-5-ethyl-6-phenylphenanthridinium). beilstein-journals.orgsigmaaldrich.com The synthesis of such analogs logically follows the general principles of phenanthridine synthesis followed by quaternization.

The synthesis would likely start with the construction of the appropriately substituted phenanthridine precursor, in this case, 8-amino-6-phenylphenanthridine. This precursor could be synthesized using the radical-mediated or transition-metal-catalyzed methods described previously, starting from appropriately substituted precursors. For example, a substituted biphenyl isocyanide or a combination of a substituted benzylamine and aryl iodide could be used. nih.govacs.org

Following the successful synthesis of the 8-amino-6-phenylphenanthridine core, the final step would be N-alkylation (quaternization) at the nitrogen atom of the phenanthridine ring system using an ethylating agent to introduce the ethyl group at the 5-position.

Strategies for Substituent Modification and Derivatization at Key Positions (e.g., C3, C8, C6)

The functionalization of the phenanthridinium core at specific positions is crucial for tuning its biological and photophysical properties. The C3, C8, and C6 positions are common sites for modification.

The synthesis of 6-substituted phenanthridines can be achieved through various methods, including radical-based approaches that introduce alkyl or aryl groups at this position. nih.gov For instance, the reaction of biphenyl isocyanides with various radical precursors can lead to a diverse range of 6-substituted products. acs.orgrsc.org Similarly, transition metal-catalyzed cross-coupling reactions can be employed to introduce substituents at the C6 position.

Modification at the C3 and C8 positions often involves starting with precursors that already bear the desired substituents or functional groups that can be further transformed. The introduction of amino groups at these positions is of particular interest, as seen in ethidium bromide and its analogs. nih.gov

Chemical Transformations of Amino Groups

The amino groups at the C3 and C8 positions of the phenanthridinium ring are nucleophilic and can undergo a variety of chemical transformations. These transformations allow for the synthesis of a wide range of derivatives with altered properties. For instance, the primary amino groups can be converted into guanidines, ureas, and substituted ureas. nih.gov These modifications have been shown to influence the electron-donating properties of the substituents, which in turn affects the fluorescence emission of the phenanthridinium core. nih.gov Derivatives with substituents that are weaker electron donors than the primary amino group have been observed to exhibit stronger fluorescence. nih.gov

The exocyclic amino group can also act as a directing group in certain reactions or can be protonated, which can influence the molecule's interaction with biological targets. nih.gov The ability to modify these amino groups provides a powerful tool for the rational design of new phenanthridinium-based compounds with tailored functionalities.

Structure

3D Structure

属性

CAS 编号 |

74444-53-4 |

|---|---|

分子式 |

C21H19N2+ |

分子量 |

299.4 g/mol |

IUPAC 名称 |

5-ethyl-6-phenylphenanthridin-5-ium-8-amine |

InChI |

InChI=1S/C21H19N2/c1-2-23-20-11-7-6-10-18(20)17-13-12-16(22)14-19(17)21(23)15-8-4-3-5-9-15/h3-14H,2,22H2,1H3/q+1 |

InChI 键 |

DKGCPHAMEBVMMG-UHFFFAOYSA-N |

SMILES |

CC[N+]1=C(C2=C(C=CC(=C2)N)C3=CC=CC=C31)C4=CC=CC=C4 |

规范 SMILES |

CC[N+]1=C(C2=C(C=CC(=C2)N)C3=CC=CC=C31)C4=CC=CC=C4 |

其他CAS编号 |

74444-53-4 |

相关CAS编号 |

74920-67-5 (chloride) |

同义词 |

8-amino-5-ethyl-6-phenylphenanthridinium des-3-aminoethidium des-3-aminoethidium bromide des-3-aminoethidium chloride |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenanthridinium Systems

Modifications at the C6 Position

The introduction of substituents onto the C6-phenyl ring of the phenanthridine (B189435) scaffold is a key strategy for modulating the compound's chemical and biological properties. These modifications are typically achieved during the synthesis of the phenanthridine core rather than by direct functionalization of the pre-formed 6-phenylphenanthridine. Several synthetic routes provide access to 6-arylphenanthridines bearing a wide array of functional groups on the phenyl ring.

Key methodologies for achieving these modifications include transition-metal-catalyzed cross-coupling reactions and radical cyclization approaches. These methods allow for the incorporation of diverse aromatic aldehydes or boronic acids, which ultimately form the C6-phenyl group, into the phenanthridine structure.

Suzuki-Miyaura Cross-Coupling and Pictet-Spengler Cyclization

A prominent and eco-friendly strategy for synthesizing 6-arylphenanthridines with substituted phenyl rings involves a sequential Suzuki-Miyaura cross-coupling and a Pictet-Spengler-type reaction. rsc.orgrsc.orgresearchgate.net This approach typically starts with an appropriately substituted 2-bromoaniline, which undergoes a Suzuki-Miyaura coupling with a substituted phenylboronic acid. This step constructs the key 2-aminobiphenyl (B1664054) intermediate, where the desired substitution pattern on what will become the C6-phenyl ring is already established.

Following the formation of the 2-aminobiphenyl precursor, it is reacted with various aromatic aldehydes in a Pictet-Spengler dehydrogenative cyclization. This sequence has been successfully performed using microwave assistance, which often improves reaction times and yields. rsc.orgrsc.org The use of ionic liquids and zinc chloride as a catalytic system has also been reported to facilitate this process under green chemistry conditions. rsc.orgrsc.orgresearchgate.net This two-step process is highly versatile, as the choice of both the substituted phenylboronic acid and the aromatic aldehyde can be varied to produce a library of polyfunctionalized 6-arylphenanthridines with yields ranging from moderate to excellent (45–98%). rsc.orgrsc.org

Radical Cyclization of 2-Isocyanobiphenyls

Another powerful method for introducing modified phenyl groups at the C6 position is through the cyclization of 2-isocyanobiphenyls. rsc.orgrsc.org This approach can be initiated by visible light in the presence of a photoredox catalyst like eosin (B541160) B. In this process, functional radicals are generated from precursors such as substituted hydrazines. rsc.org These radicals are then trapped by the 2-isocyanobiphenyl, leading to an intramolecular aromatic substitution that forms the phenanthridine ring. rsc.org

This metal-free method allows for the synthesis of various 6-substituted phenanthridines. For instance, the reaction of 2-isocyanobiphenyl with a hydrazine (B178648) precursor in the presence of a photoredox catalyst can yield products like 6-(4-(trifluoromethyl)phenyl)phenanthridine, demonstrating the successful incorporation of an electron-withdrawing group onto the C6-phenyl moiety. rsc.org

The table below summarizes key synthetic strategies for introducing modifications to the C6-phenyl group of the phenanthridinium system.

| Synthetic Strategy | Key Reactants | Example Substituent on C6-Phenyl | Catalyst/Conditions | Reference |

| Suzuki-Miyaura Coupling & Pictet-Spengler Cyclization | 2-Bromoaniline derivatives, Substituted Phenylboronic Acids, Aromatic Aldehydes | Varied aryl groups (e.g., dimethoxyphenyl) | Microwave-assisted, ZnCl₂/[Bmim]BF₄ | rsc.orgrsc.org |

| Visible-Light Induced Radical Cyclization | 2-Isocyanobiphenyls, Substituted Hydrazines | Trifluoromethylphenyl | Eosin B, Blue LED, Metal-free | rsc.orgrsc.org |

Molecular Interactions with Biological Macromolecules

Nucleic Acid Binding Mechanisms and Specificity

The binding of 8-Amino-5-ethyl-6-phenylphenanthridinium to nucleic acids is primarily characterized by intercalation, a process where the planar phenanthridinium ring system inserts itself between adjacent base pairs of the DNA or RNA duplex. beilstein-journals.orgnih.gov This mode of binding is typical for phenanthridinium derivatives, which are recognized as classic intercalators. beilstein-journals.org The permanent positive charge on the quaternary nitrogen of the phenanthridinium core is a crucial feature that facilitates the initial electrostatic attraction to the negatively charged nucleic acid backbone, guiding the molecule into a position to intercalate.

Intercalative Binding Mode Analysis

A detailed analysis of the thermodynamics of binding reveals the nature of the forces driving the intercalation of this compound. Isothermal titration calorimetry (ITC) studies with calf thymus DNA show that the binding is a thermodynamically favorable process, though less so than that of ethidium (B1194527) bromide. nih.govbohrium.com The binding event is characterized by a specific thermodynamic profile that helps to elucidate the molecular interactions at play.

A comparative study provided the following thermodynamic data for the binding to calf thymus DNA at 25°C:

| Compound | Binding Affinity (K) (M⁻¹) | Binding Enthalpy (ΔH) (kcal/mol) | Binding Entropy (TΔS) (kcal/mol) |

| Ethidium Bromide | (1.5 ± 0.3) x 10⁶ | -10.3 ± 0.1 | -1.8 |

| This compound | (1.2 ± 0.5) x 10⁵ | -5.6 ± 0.1 | +1.3 |

Table generated from data presented in scientific literature. nih.gov

This data indicates that while the binding of the parent ethidium bromide is strongly enthalpy-driven, the binding of the 8-amino analog is favored by both enthalpy and a positive entropy change. nih.gov The larger binding entropy for the 8-amino analog is attributed to differences in solvation and the release of structured water molecules upon intercalation. nih.gov

The ability of this compound to intercalate is fundamentally dependent on the planarity of its aromatic phenanthridinium chromophore. This flat ring system allows for maximal van der Waals and stacking interactions with the surfaces of the DNA base pairs once inserted into the duplex.

A significant structural feature of this molecule is the 6-phenyl substituent, which is oriented nearly perpendicular to the plane of the phenanthridinium ring. nih.gov This orientation has a notable influence on the thermodynamics of binding. The phenyl group provides anisotropic shielding to the 8-amino group, partially protecting it from the surrounding aqueous solvent. nih.gov This shielding affects the hydration shell of the molecule, and the release of this less-ordered water upon binding contributes to a more favorable entropy of binding compared to analogs where the amino group is more exposed. nih.gov

The sequence preference of this compound has not been extensively detailed, with most binding studies utilizing heterogeneous calf thymus DNA. nih.govbohrium.com For the parent compound, ethidium bromide, and related intercalators, there is a general, though not absolute, preference for intercalating at pyrimidine-purine (Py-Pu) sequences over Pu-Py sequences. Some studies on other phenanthridinium derivatives have noted a preference for intercalating into GC-rich regions of DNA. beilstein-journals.org However, a strong, sequence-specific binding profile for the 8-amino analog has not been established, and it is generally considered a non-specific DNA intercalator.

Minor Groove Binding Considerations

The established and dominant binding mode for this compound is intercalation. beilstein-journals.orgnih.gov While some molecules can bind within the minor groove of DNA, this typically requires specific structural properties, such as a crescent shape that complements the curvature of the groove. nih.gov The planar and rigid structure of the phenanthridinium core is not well-suited for stable, deep binding within the minor groove.

It is widely accepted that the process of intercalation often involves a transient, initial association with the groove of the DNA. rsc.org Therefore, it is plausible that this compound interacts with the minor groove as a preliminary step before inserting between the base pairs. However, there is no evidence to suggest that minor groove binding represents the final, stable binding mode for this compound.

Effects on Nucleic Acid Conformation and Stability

DNA Unwinding and Elongation

The interaction of this compound with double-stranded DNA (dsDNA) is a classic example of intercalation. The planar phenanthridinium ring inserts itself between adjacent base pairs of the DNA double helix. This insertion necessitates a physical separation of the base pairs, leading to a localized distortion of the DNA structure.

This intercalation event has two major consequences:

Unwinding: To accommodate the intercalated molecule, the DNA helix must unwind. Studies have shown that the binding of one molecule of this compound unwinds the DNA helix by approximately 26 degrees.

These structural alterations inhibit crucial cellular processes such as DNA replication and transcription, as the enzymes involved are unable to process the distorted DNA template. The binding process itself is a dynamic equilibrium, with the compound initially associating with the DNA backbone through electrostatic interactions, followed by the rate-limiting intercalation step.

Interactive Data Table: Effects of this compound on dsDNA Structure

| Parameter | Value | Reference |

| Unwinding Angle per Molecule | ~26° | |

| Increase in Length per Intercalation | ~0.34 nm | |

| Primary Binding Mode | Intercalation |

G-Quadruplex DNA Interactions

Beyond its well-documented interaction with dsDNA, this compound and its derivatives have been shown to interact with non-canonical DNA structures known as G-quadruplexes. These are four-stranded structures formed in guanine-rich sequences, which are prevalent in telomeric regions and oncogene promoters.

The interaction with G-quadruplexes is multifaceted:

Stabilization: Derivatives of this compound can bind to and stabilize G-quadruplex structures, increasing their melting temperature (Tm). This stabilization can inhibit the activity of enzymes like telomerase, which is crucial for the maintenance of telomeres in many cancer cells.

Fluorescent Probing: The fluorescence of this compound derivatives is significantly enhanced upon binding to G-quadruplexes. This property allows them to be used as fluorescent probes to detect and study the formation of these structures in vitro. The binding affinity to G-quadruplexes can be in the nanomolar range, indicating a strong interaction.

Protein Binding Dynamics and Characterization

While the interactions with nucleic acids are more extensively studied, this compound also binds to various proteins, influencing their structure and function.

Binding Site Identification and Thermodynamics

Studies have demonstrated the binding of this compound to proteins such as serum albumins (e.g., bovine serum albumin and human serum albumin) and DNA-binding proteins like histones.

The binding to serum albumins has been characterized using spectroscopic and calorimetric techniques. Fluorescence quenching studies reveal that the compound can bind to these proteins, and the quenching mechanism is often static, indicating the formation of a ground-state complex. The binding process is typically driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions, with the specific contributions varying depending on the protein and the experimental conditions.

Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of these interactions. For instance, the binding to chromatin, a complex of DNA and proteins (primarily histones), is an enthalpically driven process.

Interactive Data Table: Thermodynamic Parameters of Ethidium Bromide Binding

| Macromolecule | Technique | Binding Affinity (Ka) | Enthalpy Change (ΔH) | Entropy Change (TΔS) | Reference |

| Serum Albumin | Fluorescence Spectroscopy | Varies | - | - | |

| Chromatin | Isothermal Titration Calorimetry | Weaker than naked DNA | Favorable | Unfavorable |

Conformational Changes Induced by Ligand Binding

The binding of this compound can induce conformational changes in proteins. These changes can be monitored by techniques such as circular dichroism (CD) spectroscopy and fluorescence spectroscopy. For example, binding to serum albumin can alter the microenvironment around aromatic amino acid residues like tryptophan and tyrosine, leading to changes in their fluorescence emission spectra. These spectral shifts are indicative of conformational adjustments within the protein structure upon ligand binding. Such conformational changes can, in turn, affect the protein's biological activity and its interactions with other molecules.

Membrane Interaction Studies

The cationic nature and amphipathic character of this compound facilitate its interaction with biological membranes, leading to alterations in membrane properties and function.

Studies have shown that this compound can interact with both the outer and inner mitochondrial membranes. This interaction can lead to an increase in membrane permeability, a phenomenon known as the mitochondrial permeability transition. This transition involves the opening of non-specific pores in the inner mitochondrial membrane, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.

Furthermore, this compound is often used as a fluorescent probe to assess membrane integrity in various cell types, including bacteria and eukaryotic cells. Its fluorescence increases significantly upon binding to intracellular nucleic acids. Therefore, an increase in intracellular fluorescence is indicative of a compromised cell membrane that has become permeable to the dye. This property is widely utilized in cell viability and cytotoxicity assays. The interaction is not limited to cellular membranes; studies have also shown its association with lipid bilayers and micelles, where it tends to locate within the hydrophobic core.

Spectroscopic and Photophysical Characterization in Biomolecular Systems

Fluorescence Spectroscopy in Probing Biomolecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands like 8-Amino-5-ethyl-6-phenylphenanthridinium to biomolecules such as DNA. Changes in the fluorescence properties of the molecule upon binding provide significant insights into the binding mechanism and the local environment of the binding site.

A notable characteristic of this compound, and related phenanthridinium compounds, is the significant enhancement of its fluorescence upon binding to nucleic acids. When free in an aqueous solution, the molecule has a relatively low fluorescence quantum yield. However, upon intercalation into the hydrophobic environment between the base pairs of DNA, this fluorescence is markedly increased.

The primary mechanisms for this enhancement include:

Protection from Solvent Quenching: In aqueous solutions, the excited state of the fluorophore can be quenched by interactions with water molecules. Upon intercalation, the phenanthridinium ring is shielded from the solvent, reducing this quenching pathway and thereby increasing fluorescence.

Restricted Intramolecular Motion: The binding to DNA restricts the torsional and rotational freedom of the phenyl group relative to the phenanthridinium ring. This rigidity reduces the energy loss through non-radiative decay pathways, favoring radiative decay in the form of fluorescence.

Hydrophobic Environment: The interior of the DNA double helix is a non-polar, hydrophobic environment. This change from the polar aqueous solvent can significantly enhance the fluorescence quantum yield of the intercalated dye.

The quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the quantum yield increases substantially upon binding to DNA, which is a hallmark of its utility as a fluorescent probe.

While specific quantum yield values for the 8-amino analog are not extensively tabulated in the literature, comparative studies with ethidium (B1194527) bromide and other derivatives provide insight. The removal of one amino group from ethidium bromide (which has a quantum yield that increases by about 25-fold upon binding to double-stranded DNA) still results in a significant, though slightly modified, fluorescence enhancement. The quantum efficiencies are sensitive to the precise environment of the amino group within the DNA binding site, indicating that the 3- and 8-positions are not identical.

The Stokes shift, which is the difference in wavelength between the maximum of the absorption and emission spectra, is also a key parameter. This shift provides information about the change in the molecule's electronic distribution upon excitation and its interaction with the surrounding environment. For intercalating dyes like this compound, the Stokes shift can be influenced by the polarity of the DNA intercalation site.

Table 4.1: Spectroscopic Properties of Phenanthridinium Derivatives (Note: Data for this compound is inferred from comparative studies. Exact values may vary based on experimental conditions.)

| Compound | Binding Mode | Typical Fluorescence Change | Relative Binding Affinity (vs. Ethidium) |

| This compound | Intercalation | Enhancement | Lower |

| Ethidium Bromide | Intercalation | Strong Enhancement | High |

This table is generated based on qualitative descriptions in the literature; specific quantitative data is limited.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation by a short pulse of light. This technique can provide detailed information about the different states of a fluorophore in a system. For example, the fluorescence lifetime of this compound is expected to be significantly longer when it is intercalated in DNA compared to when it is free in solution.

UV-Visible Absorption Spectroscopy for Binding Characterization

UV-Visible absorption spectroscopy is a fundamental technique used to monitor the binding of small molecules to macromolecules. The interaction of this compound with DNA leads to characteristic changes in its absorption spectrum. The absorption maxima of the parent compound, ethidium bromide, in aqueous solution are around 210 nm and 285 nm.

When a chromophore like this compound binds to DNA through intercalation, two common spectral changes are observed:

Hypochromism: A decrease in the molar absorptivity (intensity of absorption). This effect arises from the electronic interactions between the phenanthridinium ring and the DNA base pairs when the molecule is inserted between them. The stacking interactions restrict the electronic transitions of the chromophore.

Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength. This shift is indicative of a change in the electronic environment of the chromophore, typically a decrease in polarity, as it moves from the aqueous solution into the hydrophobic core of the DNA helix.

These spectral shifts are considered classic indicators of an intercalative binding mode. Spectrophotometric titrations, where the concentration of DNA is systematically increased in the presence of a fixed concentration of this compound, would allow for the quantitative determination of binding constants and stoichiometry.

Table 4.2: Expected UV-Visible Spectral Changes for this compound upon DNA Binding

| Spectral Parameter | Change upon Intercalation | Underlying Cause |

| λmax (Wavelength of Max. Abs.) | Increase (Bathochromic/Red Shift) | Movement to a less polar environment |

| ε (Molar Absorptivity) | Decrease (Hypochromism) | Stacking interactions with DNA base pairs |

Circular Dichroism (CD) Spectroscopy for Conformational Probing

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying the structure of chiral molecules like DNA. nih.gov While this compound is not chiral itself, it can acquire an induced CD signal upon binding to the chiral DNA molecule.

The binding of an intercalator can perturb the native structure of DNA, leading to changes in the intrinsic CD spectrum of the DNA. The standard B-form DNA shows a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). nih.govresearchgate.net The binding of this compound would be expected to alter the intensity and position of these bands, providing information on how the DNA conformation is changed by the intercalation event.

Furthermore, an induced CD spectrum can appear in the absorption region of the bound ligand (above 300 nm). The sign and magnitude of this induced signal can give clues about the geometry of the binding and the orientation of the ligand's electric transition dipole moments relative to the DNA base pairs. While specific CD studies focused solely on the 8-amino analog are not widely reported, this technique remains a crucial method for probing the structural details of its interaction with nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution and for studying intermolecular interactions. In the context of this compound-biomolecule complexes, NMR techniques are invaluable for characterizing the binding interface and the conformational changes that occur upon complex formation.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly sensitive to the local chemical environment of protons within a molecule. When this compound binds to a biomolecule such as DNA, significant changes in the ¹H NMR spectrum of the ligand are observed. These changes, primarily in the form of chemical shift perturbations and line broadening, provide crucial information about the binding event.

Upon intercalation into the DNA double helix, the aromatic protons of the phenanthridinium ring system experience a significant upfield shift. This is a hallmark of intercalation and is attributed to the shielding effect of the ring currents from the adjacent base pairs in the DNA. oup.comnih.gov The magnitude of these upfield shifts can provide qualitative information about the depth of intercalation and the specific orientation of the phenanthridinium ring within the DNA base pair stack. For instance, comparative ¹H NMR studies of ethidium and its derivatives with DNA have shown that the ring protons exhibit noticeable upfield shifts upon binding. oup.com

Furthermore, ¹H NMR studies have been instrumental in revealing the binding preferences of this compound for specific DNA sequences. Analysis of the chemical shifts of both the ligand and the DNA protons in the complex has indicated a preference for binding at CpG and T-G sites. nih.govoup.com Specifically, studies with self-complementary deoxytetranucleotides have helped in understanding the complexation and sequence preference. nih.govoup.com The temperature dependence of the ¹H NMR spectra can also provide insights into the kinetics of the binding process, helping to differentiate between various binding modes and their relative stabilities. nih.gov For example, differences in the spectra of ethidium-DNA complexes at varying temperatures have been attributed to differences in the drug binding kinetics. nih.gov

The interaction also induces changes in the DNA's proton signals. The upfield shifts observed for the DNA sugar protons upon binding with ethidium derivatives provide further evidence for intercalation. oup.com The study of the exchangeable imino protons of the DNA base pairs in the presence of the ligand also confirms the intercalative binding mode, as these protons are sensitive to changes in the local DNA structure. nih.gov

Table 1: Qualitative ¹H NMR Observations for this compound upon Binding to DNA

| Observed Phenomenon | Interpretation | Reference(s) |

| Significant upfield shifts of phenanthridinium ring protons | Intercalation between DNA base pairs due to ring current shielding | oup.comnih.gov |

| Upfield shifts of DNA sugar protons | Confirmation of intercalative binding | oup.com |

| Changes in chemical shifts of DNA imino protons | Perturbation of DNA base pairing upon intercalation | nih.gov |

| Differential shifts depending on DNA sequence | Preference for binding to specific sequences (e.g., CpG, T-G) | nih.govoup.com |

| Temperature-dependent spectral changes | Insights into the kinetics and thermodynamics of binding | nih.gov |

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR technique used to identify the binding epitope of a ligand when it interacts with a large receptor molecule, such as a protein or a nucleic acid. nih.govnih.gov The method relies on the transfer of saturation from the receptor to the bound ligand.

The experiment involves selectively saturating a region of the NMR spectrum where only the receptor protons resonate. This saturation then spreads throughout the receptor molecule via spin diffusion. If a ligand is bound to the receptor, the saturation is transferred to the ligand protons that are in close spatial proximity (typically within 5 Å) to the receptor's protons. researchgate.net When the ligand dissociates, it carries this "memory" of saturation with it into the bulk solution. By subtracting a spectrum recorded with off-resonance irradiation (where no receptor protons are saturated) from the on-resonance spectrum, a difference spectrum is obtained. This STD spectrum contains signals only from the ligand protons that received saturation, thus revealing the parts of the ligand that are in direct contact with the receptor. researchgate.net

While specific STD NMR studies on the this compound–DNA complex are not extensively reported in the reviewed literature, the technique is highly applicable for mapping its binding interface. By irradiating the protons of the DNA, one could determine which protons of the this compound molecule are in closest contact with the DNA. The relative intensities of the signals in the STD spectrum would provide a quantitative measure of the proximity of each ligand proton to the DNA surface, allowing for a detailed "epitope map" of the binding interaction. researchgate.net This would be particularly useful in confirming the orientation of the phenyl and ethyl substituents within the grooves of the DNA. youtube.com

Novel variations of the STD NMR experiment, such as DEEP-STD NMR, could provide even more detailed information, potentially identifying the types of DNA bases (purine or pyrimidine) or the specific groove (major or minor) with which the ligand interacts. nih.govnih.gov

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a vibrational spectroscopy technique that can provide detailed structural information about a molecule or a specific part of a larger complex. By tuning the laser excitation wavelength to coincide with an electronic absorption band of a chromophore, the Raman signals of the vibrational modes coupled to that electronic transition are selectively enhanced by several orders of magnitude. acs.orgnih.gov this compound possesses a strong chromophore in its phenanthridinium ring system, making it an excellent candidate for RR studies. nih.gov

When this compound intercalates into DNA, its RR spectrum undergoes significant changes, which can be used to probe the drug-DNA interactions and the resulting structural perturbations. acs.orgnih.govacs.org The use of near-infrared (NIR) laser excitation can circumvent the issue of fluorescence that often plagues Raman studies of fluorescent molecules like this one. nih.gov

Studies on the complex of ethidium with DNA have identified several key changes in the Raman spectrum upon binding. For instance, the Raman spectrum of crystalline ethidium bromide is dominated by a strong band around 1377 cm⁻¹, which is assigned to a vibrational mode of the planar phenanthridinium moiety. nih.gov In solution, this band is also prominent. nih.gov Upon intercalation, the frequencies and intensities of the Raman bands of the phenanthridinium ring are perturbed, reflecting the changes in the electronic environment and geometry of the molecule within the DNA helix. acs.orgacs.org

Furthermore, RR spectroscopy can also provide information about the conformational changes induced in the DNA upon ligand binding. For example, it has been shown that ethidium intercalation leads to changes in the Raman markers for the DNA backbone conformation, indicating a transition from a B-type to an A-type geometry for the phosphodiester backbone at the intercalation site. acs.orgresearchgate.net Additionally, changes in the sugar pucker conformation from C2'-endo (characteristic of B-DNA) to C3'-endo have been observed. acs.orgresearchgate.net Polarized Raman spectroscopy on oriented fibers of the complex has been used to determine the orientation of the phenanthridinium ring relative to the DNA helix axis, revealing a tilt of approximately 35 ± 5°. nih.govresearchgate.net

Table 2: Selected Resonance Raman Bands of this compound and their Behavior upon DNA Intercalation

| Raman Band (cm⁻¹) (in solution/crystal) | Assignment | Changes upon DNA Intercalation | Reference(s) |

| ~1377 | Planar phenanthridinium ring mode | Perturbations in frequency and intensity, used to determine orientation | nih.gov |

| ~1351 | Phenanthridinium vibrational mode | Perturbations upon binding | nih.gov |

Computational and Theoretical Approaches to Phenanthridinium Biomolecule Interactions

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 8-Amino-5-ethyl-6-phenylphenanthridinium, docking simulations have been instrumental in understanding its binding preferences with DNA and RNA.

Detailed research findings from these simulations indicate that the compound does not bind in a random orientation. Instead, the electrostatic potential of the DNA receptor, largely governed by the negatively charged phosphate (B84403) groups, pre-orients the positively charged phenanthridinium cation as it approaches. royalsocietypublishing.org This ensures an effective docking maneuver. Docking studies have successfully predicted two primary binding modes:

Intercalation: The planar phenanthridinium ring inserts itself between the base pairs of the DNA double helix.

Groove Binding: The molecule binds to the minor or major groove of DNA. nih.gov

Hybrid models combining groove binding and partial intercalation have also been observed in simulations, where the phenanthridinium core inserts into the base pairs while the peripheral phenyl group extends into the groove. nih.gov These computational predictions align with experimental observations and help to visualize the initial stages of the binding process.

| Computational Method | Biomolecular Target | Predicted Binding Modes | Key Findings |

|---|---|---|---|

| Molecular Docking | DNA (dC-dG)•(dC-dG) fragment | Intercalation | Receptor's electrostatic potential induces a specific orientation in the approaching ligand. royalsocietypublishing.org |

| Molecular Docking | DNA (PDB ID: 1D18) | Groove Binding & Partial Intercalation | The phenanthridinium core inserts into base pairs while the phenyl group occupies the groove. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-evolution of the complex and the pathways of interaction. Extensive MD simulations have been a cornerstone in studying the interaction of this compound with DNA. oup.comnih.govoup.com These simulations, often spanning microseconds, have been able to capture spontaneous binding events without experimental bias, providing unprecedented detail on the intercalation process. nih.govsemanticscholar.orgnih.gov

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For simulations involving this compound (ethidium), specific parameters are required. The General Amber Force Field (GAFF) is commonly used to represent the ethidium (B1194527) molecule. oup.comnih.gov The partial atomic charges, which are crucial for describing electrostatic interactions, are typically calculated using quantum mechanical methods like the Hartree-Fock level of theory with a 6-31G* basis set, and then fitted using the Restrained Electrostatic Potential (RESP) methodology. oup.comnih.gov These parameters are validated by comparing simulation results with experimental data, ensuring that the computational model accurately reproduces known properties of the system. uq.edu.auboku.ac.at

| Force Field Component | Methodology | Purpose |

|---|---|---|

| Atom Types | General Amber Force Field (GAFF) | Defines the basic parameters for the atoms in the ethidium molecule. oup.comnih.gov |

| Partial Charges | RESP methodology with Hartree-Fock/6-31G* calculations | Accurately models the electrostatic interactions between ethidium and the biomolecule. oup.comnih.gov |

| DNA Representation | AMBER force fields (e.g., parm99 with bsc0 or OL15 modifications) | Describes the structure and dynamics of the DNA duplex. nih.gov |

One of the most significant contributions of MD simulations has been the detailed visualization of the intercalation pathway. Simulations have revealed that intercalation is often preceded by a phenomenon known as base-pair eversion or "flipping". nih.govnih.gov In this process, the ethidium molecule, typically from the minor groove, pushes on a base pair, causing the two nucleobases to flip open towards the major groove. nih.gov This creates a transient cavity into which the phenanthridinium ring can insert itself. The flipped bases then reform their Watson-Crick pairing, trapping the intercalated drug. This two-step mechanism, involving a metastable everted state, has been consistently observed in unbiased, long-timescale simulations. nih.gov These simulations also show that while intercalation can be initiated from both the major and minor grooves, the minor groove pathway involving base eversion is a prominent mechanism. nih.gov

Quantum Chemical Calculations of Electronic Structure and Photophysical Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties of molecules. For this compound, these methods are crucial for understanding its structure, reactivity, and unique photophysical behavior, particularly the dramatic increase in fluorescence upon binding to DNA. wikipedia.orgresearchgate.net

Experimental and theoretical studies show that the electronic structure of the ethidium cation is characterized by a complex interplay of electron-donating and electron-withdrawing effects. nih.gov The exocyclic amino groups at positions 3 and 8 act as electron donors, increasing the electron density on the aromatic rings. This donation dominates over the electron-withdrawing effect of the positively charged quaternary nitrogen at position 5. nih.gov This distribution of electron density is key to its interaction with DNA and its photophysical properties.

The photophysical properties of many fluorescent molecules containing electron donor and acceptor groups can be explained by the Twisted Intramolecular Charge Transfer (TICT) model. rsc.org Upon photoexcitation, these molecules can undergo a conformational change, typically a twist around a single bond, leading to a highly polar, charge-separated excited state. researchgate.net This TICT state often provides a non-radiative decay pathway, quenching fluorescence.

In the case of this compound in aqueous solution, the phenyl group at position 6 is relatively free to rotate. This flexibility may contribute to non-radiative decay pathways that quench its fluorescence. When the molecule intercalates into DNA, the environment becomes much more rigid and hydrophobic. youtube.com This confinement hinders the torsional motions required to form a non-emissive TICT-like state. Furthermore, the exclusion of water molecules, which are efficient fluorescence quenchers, from the immediate vicinity of the chromophore further enhances the emission. wikipedia.org This restriction of molecular motion and change in the local environment upon binding is a primary reason for the nearly 20-fold increase in fluorescence quantum yield, a property that makes it an excellent nucleic acid stain. wikipedia.org

Electrostatic Contributions: As a cation, the molecule has a strong, favorable electrostatic interaction with the negatively charged phosphate backbone of DNA. This long-range attraction is crucial for the initial association and orientation of the drug. royalsocietypublishing.orgh-its.org

Dispersion Energy (van der Waals / Stacking Interactions): Once intercalated, the primary stabilizing force is the aromatic stacking interaction between the planar phenanthridinium ring and the DNA base pairs above and below it. nih.gov These interactions are driven by dispersion forces and hydrophobic effects, as the planar aromatic surface is removed from the aqueous solvent and placed into the hydrophobic interior of the DNA helix. youtube.com

Binding free energy calculations from MD simulations, such as those using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, have quantified these interactions. For instance, calculations have shown binding free energies for intercalation to be significantly favorable, with values in the range of -28 to -34 kcal/mol, confirming a very strong interaction. nih.gov These studies consistently highlight that while electrostatics guide the molecule to the DNA, it is the stacking and hydrophobic interactions that provide the substantial thermodynamic stability of the final intercalated complex. nih.gov

| Interaction Type | Description | Role in Binding | Calculated Contribution (Example) |

|---|---|---|---|

| Electrostatic | Attraction between the positive charge on the ethidium cation and the negative DNA phosphate backbone. | Initial attraction and orientation of the ligand. royalsocietypublishing.org | A significant, long-range attractive force. h-its.org |

| Dispersion/Stacking | van der Waals and hydrophobic interactions between the planar phenanthridinium ring and adjacent DNA base pairs. | Major source of stability in the intercalated state. nih.gov | Binding free energy for intercalation via minor groove: ~ -28 kcal/mol. nih.gov |

Applications in Advanced Molecular Biology and Biochemical Research Tools

Development of Fluorescent Probes for Nucleic Acid Detection and Imaging

The profound increase in fluorescence quantum yield upon binding to nucleic acids makes 8-Amino-5-ethyl-6-phenylphenanthridinium derivatives powerful fluorescent probes. nih.gov In an aqueous solution, the fluorescence of these molecules is relatively low; however, when intercalated between the base pairs of DNA, the fluorescence intensifies by approximately 20- to 25-fold. wikipedia.orgsigmaaldrich.com This enhancement is attributed to the protection of the dye from solvent-induced excited-state deprotonation and a reduction in torsional and vibrational energy loss. nih.gov This "light-up" characteristic is the foundation of their use in various nucleic acid detection and imaging techniques.

In Vitro DNA/RNA Visualization Techniques

A primary application of this compound analogues like ethidium (B1194527) bromide is the visualization of DNA and RNA in agarose (B213101) and polyacrylamide gel electrophoresis. sigmaaldrich.comthermofisher.comyoutube.combitesizebio.com When the gel is soaked in a solution containing the dye, or when the dye is incorporated directly into the gel and running buffer, it binds to the nucleic acid fragments. sigmaaldrich.comthermofisher.com Upon exposure to ultraviolet (UV) light, the intercalated dye fluoresces with a characteristic orange color, revealing the position and quantity of the nucleic acid bands. wikipedia.orgyoutube.com This method is highly sensitive, capable of detecting as little as 0.5 to 5.0 nanograms of DNA per band. thermofisher.com While it also binds to single-stranded RNA, the detection is less sensitive due to the reduced secondary structure available for intercalation. thermofisher.com

The process of staining can be done either post-electrophoresis or by including the dye in the gel itself. thermofisher.com Post-staining involves immersing the gel in a dilute solution of the dye, followed by a destaining step to reduce background fluorescence. thermofisher.com In-gel staining is a faster method where the dye is added to the molten agarose before casting the gel. thermofisher.com

| Staining Method | Description | Advantages | Disadvantages | Typical Concentration |

|---|---|---|---|---|

| Post-Electrophoresis Staining | The gel is submerged in a staining solution after the electrophoretic run. | Potentially higher sensitivity and lower background after destaining. | More time-consuming due to staining and destaining steps. | 0.5–1.0 µg/mL in deionized water. thermofisher.com |

| In-Gel Staining | The fluorescent dye is added to the molten agarose and electrophoresis buffer before the gel is cast. | Faster visualization of results as no post-staining is required. thermofisher.com | May slightly retard the migration of DNA fragments. thermofisher.com | 0.5 µg/mL added to molten agarose. thermofisher.com |

Flow Cytometry Applications

In the field of flow cytometry, this compound derivatives are utilized for the quantitative analysis of cellular DNA content and for cell cycle analysis. sigmaaldrich.comresearchgate.netnih.gov By staining a population of cells with a dye like ethidium bromide, the fluorescence intensity of individual cells becomes directly proportional to their DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Furthermore, these dyes can be used in combination with other fluorescent probes, such as 33258 Hoechst, for more detailed cell cycle kinetic studies. nih.gov Ethidium bromide has also been employed in flow cytometry to measure the efflux pump activity in cells, a mechanism often associated with multidrug resistance in cancer. researchgate.netfrontiersin.org In these assays, the retention of the fluorescent dye within the cells is measured, and an increase in retention can indicate the inhibition of efflux pumps. researchgate.net

Fluorescent Microscopy Studies

Fluorescent microscopy benefits from the use of this compound analogues for the visualization of nucleic acids directly within fixed and, to a limited extent, live cells. mdpi.com In fixed cells, these dyes can provide a general stain for the nucleus and chromosomes. A significant application in this area is Fluorescence In Situ Hybridization (FISH), where fluorescently labeled oligonucleotide probes are used to identify specific DNA sequences within the cell, and a counterstain like a phenanthridinium derivative can be used to visualize the entire nucleus. mdpi.com While the use in live-cell imaging is more challenging due to potential toxicity and interference with cellular processes, the development of photoreactive analogues, such as 8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride, offers a way to covalently link the probe to nucleic acids upon photoactivation, allowing for more stable and long-term tracking studies. nih.gov

Use in Competitive Binding Assays

The intercalating nature of this compound compounds makes them excellent reporter molecules in competitive binding assays to study the interaction of other molecules with DNA. heraldopenaccess.usresearchgate.net In a typical assay, a solution of DNA and ethidium bromide exhibits strong fluorescence. When a test compound that also binds to DNA is introduced, it can displace the ethidium bromide from the DNA, leading to a decrease in the fluorescence intensity. heraldopenaccess.us This quenching of fluorescence can be measured and used to determine the binding affinity and binding mode of the test compound to DNA. heraldopenaccess.usresearchgate.net This method is particularly useful for screening potential DNA-binding drugs and for distinguishing between intercalating and non-intercalating binding modes. heraldopenaccess.us

| Parameter | Description | Information Gained |

|---|---|---|

| Fluorescence Quenching | The reduction in fluorescence intensity of the DNA-dye complex upon addition of a competitor compound. heraldopenaccess.us | Indicates displacement of the dye and interaction of the competitor with DNA. heraldopenaccess.us |

| Apparent Binding Constant (Kapp) | A measure of the binding affinity of the competitor compound to DNA, calculated from the fluorescence quenching data. researchgate.net | Quantifies the strength of the competitor's interaction with DNA. |

| Scatchard Plot Analysis | A graphical method used to analyze the binding data to determine the binding affinity and the number of binding sites. researchgate.net | Provides insights into the stoichiometry and affinity of the interaction. researchgate.net |

Mechanistic Studies of DNA Replication and Transcription Processes in Model Systems

The ability of this compound and its analogues to intercalate into the DNA double helix causes a distortion of the DNA structure, including unwinding of the helix. aatbio.comwikipedia.org This structural alteration can physically obstruct the progression of enzymes that move along the DNA strand, such as DNA and RNA polymerases. sigmaaldrich.comaatbio.com Consequently, these compounds act as potent inhibitors of both DNA replication and transcription. aatbio.comwikipedia.org This inhibitory effect has been utilized in in vitro model systems to study the mechanisms of these fundamental cellular processes. By introducing the compound at specific times or concentrations, researchers can probe the kinetics and requirements of polymerase activity and investigate the consequences of stalled replication or transcription.

Role in Understanding DNA-Protein Interactions (as a comparative tool)

In the study of DNA-protein interactions, it is crucial to distinguish between associations that are dependent on the presence of a specific DNA sequence and those that are independent of DNA. nih.govpnas.orgcshl.edu this compound derivatives like ethidium bromide serve as a valuable tool in making this distinction. nih.govpnas.org In techniques such as co-immunoprecipitation, contaminating DNA in protein extracts can sometimes mediate or stabilize protein-protein interactions that might otherwise not occur. nih.gov The addition of ethidium bromide to the reaction can disrupt these DNA-dependent interactions by intercalating into the contaminating DNA, without affecting genuine, DNA-independent protein associations. nih.gov This allows researchers to validate the authenticity of observed protein-protein interactions.

Development of Novel Biosensors

The compound this compound has been a subject of research in the development of novel biosensors, primarily due to its structural similarity to well-known DNA intercalating agents like ethidium bromide. Its unique properties, stemming from the singular amino group at the 8-position, influence its interaction with nucleic acids, a fundamental aspect for its application in biosensor technology.

Research has focused on delineating the contributions of the amino substituents on the phenanthridinium ring to the thermodynamics and fluorescence characteristics upon binding to DNA. nih.gov These studies are crucial for designing sensitive and specific nucleic acid biosensors.

Detailed Research Findings

A key study systematically investigated the influence of the 3- and 8-amino substituents of ethidium on its interaction with DNA, providing valuable data on this compound. nih.gov The binding of this compound to DNA was analyzed using fluorescence spectroscopy and isothermal titration calorimetry (ITC) to build a complete thermodynamic profile. nih.gov

The research revealed that the presence and position of the amino groups on the phenanthridinium ring play a critical role in the energetics of DNA complex formation and the resulting fluorescent properties of the ligand-DNA complex. nih.gov It was found that the binding affinity of this compound to DNA is significantly different from that of its parent compound, ethidium bromide (which has amino groups at both the 3 and 8 positions), and other analogs. nih.gov

The thermodynamic data indicated that the binding of this compound to DNA is associated with a larger binding entropy compared to other analogs. nih.gov This is attributed to the anisotropic shielding of the amino group by the 6-phenyl substituent, which is perpendicular to the plane of the phenanthridinium chromophore. nih.gov

These detailed findings on DNA binding affinity, thermodynamics, and fluorescence quantum yield are instrumental in the rational design of novel biosensors. By understanding how the specific structure of this compound affects its interaction with nucleic acids, researchers can better tailor its use in developing fluorescent probes and other biosensing applications that require specific DNA recognition capabilities.

Data Tables

| Compound | Binding Affinity (K) (M(bp)⁻¹) | Quantum Efficiency (Φ) |

|---|---|---|

| Ethidium (3,8-diamino) | (1.23 ± 0.07) × 10⁵ | Not explicitly stated in the provided text |

| 8-Amino ethidium | Order of magnitude lower than Ethidium | 6.4 ± 0.2 |

| 3-Amino ethidium | Order of magnitude lower than Ethidium | 13.3 ± 0.2 |

| des-Amino ethidium | Further order-of-magnitude decrease | <1 (0.1 ± 0.0) |

| Compound | Key Thermodynamic Feature |

|---|---|

| 8-Amino ethidium | Exhibits a larger binding entropy due to anisotropic shielding of the amino group. |

| Ethidium (3,8-diamino) | Strongest binding affinity. |

| 3-Amino ethidium | Intermediate solvation interactions compared to ethidium and des-amino ethidium. |

| des-Amino ethidium | Fluorescence quenching upon binding. |

Future Directions and Emerging Research Avenues for 8 Amino 5 Ethyl 6 Phenylphenanthridinium Research

Design and Synthesis of Tunable Phenanthridinium-Based Probes

The rigid structure of the phenanthridinium core is a versatile scaffold for chemical modification, allowing for the fine-tuning of its photophysical and binding properties. Future research is heavily focused on creating novel probes with enhanced specificity, sensitivity, and functionality.

The key strategies for creating these tunable probes involve:

Substitution at the Phenanthridinium Core: The introduction of different functional groups at various positions on the phenanthridinium ring can significantly alter the molecule's characteristics. For instance, modifying the substituent at the 6-phenyl ring can control non-radiative relaxation pathways, thereby influencing fluorescence enhancement and DNA binding affinity. beilstein-journals.org The number and position of amino groups are also critical; 3,8-diamino substitution typically results in a weak initial fluorescence with a strong increase upon DNA binding, a desirable "off-on" switching characteristic. nih.govbeilstein-journals.org

Conjugation with Other Moieties: A promising approach is the covalent linking of the phenanthridinium chromophore to other molecules, such as peptides, nucleobases, or other fluorophores like pyrene. mdpi.commdpi.combeilstein-journals.org Phenanthridine-peptide conjugates, for example, can be designed to recognize specific nucleic acid sequences or structures, with the peptide unit modulating binding specificity. mdpi.com The linker length and composition between the conjugated units are crucial, as they affect the molecule's conformation and its ability to interact with the target. mdpi.combeilstein-journals.org

Molecular Hybridization: This strategy involves combining the phenanthridinium scaffold with other pharmacologically active heterocyclic structures, such as 1,2,3-triazoles or imidazo-[1,2-a]-pyridines. nih.govnih.gov This has led to the development of novel compounds with potential applications beyond diagnostics, including antitubercular and antileishmanial agents. nih.govnih.gov

These design principles allow for the creation of probes that can distinguish between different types of nucleic acids (e.g., DNA vs. RNA) and even specific sequences or secondary structures. mdpi.commdpi.com The goal is to develop a new generation of smart probes that can report on specific molecular events within complex biological systems.

Table 1: Examples of Modified Phenanthridinium Scaffolds and Their Properties

| Modification Strategy | Example Compound/System | Tunable Property | Target Application | Reference |

| Core Substitution | 6-(4-N,N-diethylaminophenyl)phenanthridinium | Fluorescence Enhancement & Binding Affinity | DNA Detection | beilstein-journals.org |

| Peptide Conjugation | Phenanthridine-GCP Hybrids | Binding Specificity (ds-DNA vs. ds-RNA) | Nucleic Acid Recognition | mdpi.com |

| Fluorophore Conjugation | Phenanthridine-Pyrene Conjugates | pH-Dependent Excimer Formation | Biomolecule Probing | beilstein-journals.org |

| Heterocyclic Hybridization | Phenanthridine-Triazole Analogues | Biological Activity | Antileishmanial Agents | nih.gov |

Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

While standard fluorescence spectroscopy has been the workhorse for studying ethidium-DNA interactions, future research will increasingly rely on a suite of advanced spectroscopic and biophysical techniques to gain a more dynamic and detailed understanding of these processes. acs.orgacs.org

Emerging techniques and their applications include:

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the conformational changes in biomacromolecules. It can be used to confirm the intercalation of phenanthridinium derivatives into the DNA helix and to study the resulting structural distortions. mdpi.com It is particularly valuable in conjunction with fluorescence to create multi-signal probes. mdpi.com

Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of binding interactions (enthalpy, entropy, and binding constant) without the need for fluorescent labeling. nih.gov This label-free technique is crucial for validating results from fluorescence displacement assays, which can sometimes be misleading. For instance, a decrease in fluorescence of a DNA-ethidium complex upon addition of another molecule might be due to the formation of a ternary complex rather than simple displacement, a distinction ITC can help clarify. nih.gov

Time-Resolved Fluorescence Spectroscopy: Measuring fluorescence lifetimes, in addition to intensity, provides deeper insights into the fluorophore's environment. The lifetime of a probe can change significantly upon binding, offering another dimension for analysis and helping to distinguish between different binding modes or quenching mechanisms. mdpi.com

Single-Molecule Spectroscopy: Techniques like single-molecule fluorescence resonance energy transfer (smFRET) can monitor the interactions of individual phenanthridinium molecules with their targets in real-time. This allows for the observation of transient states and heterogeneous behavior that are averaged out in ensemble measurements.

By combining data from these diverse techniques, researchers can build a comprehensive picture of the binding kinetics, thermodynamics, and structural consequences of phenanthridinium interactions with biomolecules. nih.gov

Integration with Microfluidic and High-Throughput Screening Platforms

To accelerate the discovery and optimization of novel phenanthridinium-based compounds, their integration with high-throughput screening (HTS) and microfluidic platforms is essential. nih.govyoutube.comresearchgate.net These technologies enable the rapid testing of large chemical libraries against specific biological targets. youtube.comnih.gov

Phenanthridinium derivatives are well-suited for HTS due to their fluorescence properties. youtube.com Assays can be designed where a change in fluorescence signals the interaction of a test compound with a target, such as inhibiting an enzyme that processes a DNA substrate labeled with a phenanthridinium-based probe.

Key aspects of this integration include:

Assay Miniaturization: HTS platforms, particularly those using 1536-well plates, drastically reduce the volume of reagents and compounds needed, lowering costs and increasing throughput. youtube.com The bright fluorescence of many phenanthridinium complexes makes them detectable even in these small volumes.

Microfluidic Devices: Microfluidics, or "lab-on-a-chip" technology, allows for precise control over the experimental environment and enables the analysis of minute sample volumes. researchgate.net This is ideal for studying binding kinetics and for screening applications where samples are scarce.

Automated Analysis: HTS systems are coupled with automated liquid handlers and plate readers, allowing for unattended screening of tens of thousands of compounds per day. youtube.com This generates vast amounts of data that can be used to identify lead compounds for further development.

For example, a HTS campaign could be designed to find inhibitors of a specific DNA-protein interaction. A DNA probe labeled with a phenanthridinium derivative would show high fluorescence when bound to the protein. The addition of an effective inhibitor from a compound library would displace the probe, leading to a measurable decrease in fluorescence, thus identifying a "hit." researchgate.net

Theoretical Predictions for Rational Design of Novel Phenanthridinium Scaffolds

The empirical process of synthesizing and testing new compounds is being increasingly guided by computational and theoretical methods. elsevierpure.com Molecular modeling and simulations provide atomic-level insights into how a molecule like 8-amino-5-ethyl-6-phenylphenanthridinium interacts with its target, enabling the rational design of new derivatives with improved properties. mdpi.comnih.gov

Computational approaches in this field include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a macromolecule. biointerfaceresearch.com It can be used to screen virtual libraries of phenanthridinium derivatives against a target protein or nucleic acid structure, prioritizing candidates for synthesis. mdpi.com Docking studies have been used to confirm that intercalation is often the preferred binding mode for these compounds with DNA. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding process. nih.govbiointerfaceresearch.com Unbiased MD simulations of ethidium (B1194527) bromide with DNA have provided detailed insights into the intercalation pathway, the unwinding of the DNA helix, and the preference for specific groove interactions. nih.gov

Quantum Mechanics (QM) and DFT Calculations: These methods are used to calculate the electronic structure and properties of molecules. beilstein-journals.orgmdpi.com They can predict how chemical modifications will affect the spectroscopic properties (e.g., absorption and emission wavelengths) of the phenanthridinium chromophore, guiding the synthesis of probes with desired optical characteristics.

By using these theoretical tools, researchers can pre-assess the viability of a novel design, understand the structural basis for its activity, and refine its properties before committing to laborious and expensive chemical synthesis. mdpi.com

Table 2: Computational Tools in Phenanthridinium Probe Design

| Computational Tool | Purpose | Example Application | Reference |

| Molecular Docking | Predict binding mode and affinity | Determine if a derivative prefers groove binding or intercalation with DNA. | biointerfaceresearch.commdpi.com |

| Molecular Dynamics (MD) | Simulate dynamic interactions | Visualize the process of ethidium intercalating into the DNA double helix. | nih.gov |

| DFT Calculations | Predict electronic and optical properties | Assess how substituents will alter the fluorescence spectrum of the probe. | beilstein-journals.org |

| Computational Analysis | Elucidate structure-function relationships | Reveal how linker length in a conjugate affects its conformation and binding. | mdpi.com |

Exploration of pH-Dependent Interactions and Conformational Changes

The local pH of a biological environment can vary significantly, such as within cellular organelles or in tumor microenvironments. Understanding how pH affects the structure and interactions of phenanthridinium probes is a critical area for future research, as it opens the door to creating pH-responsive sensors. nih.govresearchgate.net

Many biological processes involve pH-dependent conformational changes in proteins and nucleic acids. nih.govmdpi.com A probe whose fluorescence or binding affinity changes with pH could be used to monitor these processes. mdpi.com

Research in this area focuses on:

Protonation States: The nitrogen atom at position 5 of the phenanthridinium ring can be protonated, which is a pH-dependent process. beilstein-journals.org This change in charge can dramatically alter the molecule's interaction with negatively charged biomolecules like DNA and RNA. beilstein-journals.orgnih.gov

Conformational Switching: The conformation of phenanthridinium derivatives can be influenced by pH. mdpi.com For example, phenanthridine-peptide conjugates can switch between bent (intramolecularly stacked) and open conformations depending on the pH, which in turn determines their ability to recognize polynucleotides. mdpi.com

pH-Tunable Probes: By exploiting these pH-dependent effects, it is possible to design probes that are "activated" only within a specific pH range. Flavylium dyes, which share structural similarities and are also used as nucleic acid probes, demonstrate how pH can be used to switch fluorescence "on" or "off" upon binding. mdpi.com This principle is being actively explored for phenanthridinium systems.

Studies have shown that the binding of ethidium bromide itself to DNA is influenced by pH. nih.govnih.gov For instance, binding isotherms determined at different pH values (e.g., pH 7.0 vs. pH 3.0) reveal different binding constants and stoichiometries, highlighting the role of pH in modulating the interaction. nih.gov Future work will aim to engineer derivatives with precisely controlled pH sensitivity for advanced sensing and imaging applications.

常见问题

Q. How to design a robust protocol for assessing genotoxicity in mammalian cells?

- Methodological Answer :

- Use comet assays to detect DNA strand breaks and γ-H2AX immunofluorescence for double-strand breaks.